molecular formula C8H17NOS B8414927 n-(2-Tert-butoxyethyl)thioacetamide

n-(2-Tert-butoxyethyl)thioacetamide

Cat. No.: B8414927
M. Wt: 175.29 g/mol
InChI Key: CJHJCNYPRPUCRS-UHFFFAOYSA-N
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Description

N-(2-Tert-butoxyethyl)thioacetamide is a thioacetamide derivative characterized by a tert-butoxyethyl group (-CH₂CH₂-O-tert-butyl) attached to the nitrogen atom of the thioacetamide backbone (structure: CH₃C(S)NH-CH₂CH₂-O-C(CH₃)₃). Thioacetamides are broadly utilized in organic synthesis, polymer chemistry, and pharmaceuticals, but their toxicity profiles often necessitate structural modifications for safer use .

Properties

Molecular Formula

C8H17NOS

Molecular Weight

175.29 g/mol

IUPAC Name

N-[2-[(2-methylpropan-2-yl)oxy]ethyl]ethanethioamide

InChI

InChI=1S/C8H17NOS/c1-7(11)9-5-6-10-8(2,3)4/h5-6H2,1-4H3,(H,9,11)

InChI Key

CJHJCNYPRPUCRS-UHFFFAOYSA-N

Canonical SMILES

CC(=S)NCCOC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(2-Tert-butoxyethyl)thioacetamide with structurally or functionally related compounds, emphasizing molecular properties, toxicity, and applications.

Compound Name Molecular Formula Molecular Weight Solubility Toxicity Applications
Thioacetamide C₂H₅NS 75.13 Soluble in water, ethanol; miscible with benzene Hepatotoxic, carcinogenic; induces hepatic necrosis and cataracts Vulcanizing agent, analytical reagent, pharmaceutical intermediate
2-(2-Tert-butylphenoxy)thioacetamide C₁₂H₁₇NOS 223.33 Limited data (supplier-dependent) No direct toxicity data reported Specialty chemical; potential intermediate in organic synthesis
N-tert-butyl-2-chloroacetamide C₆H₁₂ClNO 149.62 Not explicitly reported Safety data unspecified; used in coordination chemistry studies Ligand in metal complexes, synthetic chemistry applications
Benzhydryl thioacetamide C₁₅H₁₅NS 241.35 Not explicitly reported No toxicity data available High-purity specialty chemical for research
N-(2-Methyl-benzothiazol-6-yl)thioacetamide C₁₀H₁₀N₂S₂ 222.33 Not explicitly reported Safety data unspecified (handled under GHS guidelines) Research chemical; electrochemical sensing applications

Key Comparative Insights:

Structural Modifications and Toxicity: Thioacetamide’s hepatotoxicity and carcinogenicity are linked to metabolic activation by hepatic mixed-function oxidases, producing reactive metabolites like thioacetamide sulfine . Structural analogs with bulky substituents (e.g., tert-butyl groups) may alter metabolic pathways.

Solubility and Reactivity: Thioacetamide’s high water solubility facilitates its use in aqueous reactions but also contributes to systemic toxicity . In contrast, tert-butyl-substituted derivatives (e.g., 2-(2-Tert-butylphenoxy)thioacetamide) likely exhibit increased lipophilicity, enhancing compatibility with organic solvents and polymer matrices .

Applications :

  • Thioacetamide is widely used as a vulcanizing agent and analytical reagent . Derivatives like N-(2-Methyl-benzothiazol-6-yl)thioacetamide are employed in electrochemical sensors for metal ion detection , while benzhydryl thioacetamide serves as a high-purity specialty chemical . This compound may find applications in controlled-release drug delivery systems due to its hydrolytically stable tert-butoxyethyl group.

Synthetic Utility :

  • Thioacetamide derivatives are key intermediates in heterocyclic synthesis. For instance, X-ray diffraction studies of structurally similar thiadiazole-triazine hybrids highlight their role in constructing complex pharmacophores .

Research Findings and Mechanistic Considerations

  • Metabolic Activation : Thioacetamide requires cytochrome P450-mediated conversion to thioacetamide sulfine for toxicity, a process inhibited by antioxidants and enzyme inhibitors (e.g., SKF 525-A) . Structural analogs with electron-withdrawing or bulky groups may slow this activation.
  • Cataractogenesis : Chronic thioacetamide exposure causes lens epithelial proliferation in rainbow trout, suggesting ocular toxicity risks . Substituted derivatives might mitigate such effects through reduced bioavailability.
  • Coordination Chemistry : N-tert-butyl-2-chloroacetamide demonstrates utility in synthesizing metal-ligand complexes, implying that this compound could similarly act as a chelating agent .

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